Home > Products > Screening Compounds P18614 > 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide - 30763-03-2

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide

Catalog Number: EVT-401352
CAS Number: 30763-03-2
Molecular Formula: C9H8N2O4S
Molecular Weight: 240.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide

  • Compound Description: This compound is the title compound of one of the provided papers []. Its crystal structure is analyzed, revealing a planar benzisothiazole group and a dihedral angle between the benzisothiazole and phenol rings.

N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives

  • Compound Description: This series of compounds represents a class of novel molecules synthesized and characterized in the provided research [, ]. The synthesis utilizes carbodiimide condensation for efficient production.

Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate

  • Compound Description: This compound exists as both monoclinic [] and triclinic polymorphs, with the crystal structure of the monoclinic form being reported in one of the papers.

Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetate

  • Compound Description: The crystal structure of this compound has been determined, highlighting a planar benzisothiazole ring system and a specific dihedral angle with the acetate group [].

2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone

  • Compound Description: The crystal structure of this compound, containing a triazole ring, a sulfobenzoimide ring, and a benzene ring, has been determined, revealing specific dihedral angles between these rings [].

3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives

  • Compound Description: This series of 1,4-dihydropyridine (DHP) derivatives, featuring a 1,2-benzisothiazol-3-one 1,1-dioxide group linked through an alkylene bridge, exhibit both vasoconstricting and vasorelaxant properties [, ]. Certain derivatives within this series demonstrate higher potency than nifedipine in blocking calcium channels.

Dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-3-(triphenylphosphoranylidene)succinates

  • Compound Description: These compounds are intermediates in the synthesis of dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-2-butendioates, which are themselves related to the target compound [, ]. They are formed by the reaction of vinyltriphenylphosphonium salts with a counter anion.

Dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-2-butendioates

  • Compound Description: These compounds are the product of a stereoselective conversion from dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-3-(triphenylphosphoranylidene)succinates, catalyzed by silica gel powder [, ].

[1,1,3-Trioxo-1,2-benzisothiazol-2(3H)-yl]ketene S,S-acetals

  • Compound Description: This class of compounds, prepared by dithiocarboxylation reactions, represent previously unreported ketene S,S-acetals [, ].

2-Triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide-triphenylphosphine oxide (1/1)

  • Compound Description: This complex, with its tin atom exhibiting trans-C3SnNO trigonal bipyramidal coordination, highlights a specific coordination chemistry related to the benzisothiazolone core structure [].

tert-Butyl N-(furan-2-ylmethyl)-N-{4-[(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)methyl]benzoyl}carbamate (CU-CPD103)

  • Compound Description: Identified as a potent inhibitor of the interferon signaling pathway, CU-CPD103 exhibits anti-inflammatory properties by targeting the JAK/STAT1 pathway [].

2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzisothiazol-2-yl)ethyl 2,6-dimethyl-5-(ethoxycarbonyl)-4-methyl-1,4-dihydropyridinecarboxyla te

  • Compound Description: Demonstrating significant platelet aggregation inhibitory activity and in vivo antithrombotic activity, this compound shows promise as a potential therapeutic agent for thrombosis [].
  • Compound Description: This radiolabeled compound is a benzisothiazolone-based inhibitor of human leukocyte elastase [].

[3-14C]-[6-methoxy-4-(1-methylethyl)-1,1,3-trioxo-1,2-benzisothiazol-2(2H)-yl]methyl [carboxy-14C]-2,6-dichloro-3-[(2-pyrrolidin-1-yl)ethoxy]benzoate hydrochloride ([14C2]-WIN 64733)

  • Compound Description: Similar to the previous compound, this radiolabeled benzisothiazolone derivative acts as an inhibitor of human leukocyte elastase [].
Overview

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a benzothiazole moiety and an acetamide functional group, making it of interest in various fields of research, particularly in organic synthesis and pharmacology.

Source

The compound can be sourced from chemical suppliers and is often used as a reagent in organic synthesis. It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Classification

This compound is classified under:

  • Chemical Class: Benzothiazole derivatives
  • Functional Group: Acetamide
  • IUPAC Name: 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Synthesis Analysis

Methods

The synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves several steps:

  1. Condensation Reaction: The initial step often involves the condensation of benzothiazole derivatives with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
  2. Reflux Conditions: The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
  3. Purification: After the reaction completion, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Technical Details

The reaction conditions must be optimized for yield and purity. For example, controlling temperature and time during reflux is crucial for minimizing side reactions and maximizing product formation. Additionally, advanced purification methods like high-performance liquid chromatography may be utilized for large-scale synthesis to ensure high quality.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can be described as follows:

  • Molecular Formula: C₁₅H₁₈N₂O₄S
  • InChI Key: InChI=1S/C15H20N2O4S/c1-3-9-16(10-4-2)14(18)11-17-15(19)12-7-5-6-8-13(12)22(17,20)21/h5-8H,3-4,9-11H2,1-2H3

The structure features a benzothiazole ring with three oxo groups attached at specific positions, contributing to its chemical reactivity and biological activity.

Data

Crystallographic studies have shown that the compound exhibits strong intermolecular interactions such as hydrogen bonding and π-stacking between aromatic rings . These interactions can influence its physical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  1. Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield sulfoxides or sulfones.
  2. Reduction: Reduction reactions may convert it into amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound can also participate in nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Technical Details

Each type of reaction requires specific conditions:

  • Oxidation Conditions: Typically performed in an aqueous medium at elevated temperatures.
  • Reduction Conditions: Often conducted under inert atmospheres to prevent unwanted side reactions.
Mechanism of Action

The mechanism of action for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with biological targets:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or altering their conformations.
  2. Biological Pathways Disruption: This binding can disrupt normal biological processes leading to pharmacological effects.

The benzothiazole moiety is crucial for its binding affinity due to its planar structure and ability to participate in π-stacking interactions with target molecules.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as colorless crystals.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range that can be determined through differential scanning calorimetry.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data regarding these properties can be obtained from standard chemical databases like PubChem.

Applications

The applications of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide are diverse:

  1. Organic Synthesis: Used as a building block for synthesizing more complex organic compounds.
  2. Pharmaceutical Research: Investigated for potential therapeutic effects including antimicrobial and anti-inflammatory activities.
  3. Material Science: Explored for use in developing new materials due to its unique chemical properties.

This compound's versatility makes it a valuable subject of study in both academic and industrial research settings .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways Involving Benzothiazole Core Formation

The synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS 30763-03-2) relies on sequential transformations to construct its benzothiazole core and incorporate the trioxo and acetamide functionalities. The predominant industrial route involves three stages:

  • Acylation: 2-Aminobenzenesulfonamide reacts with acetic anhydride under reflux to form N-(2-sulfamoylphenyl)acetamide. This step proceeds at 80–100°C for 6–8 hours, yielding the intermediate in 65–75% purity before purification [3].
  • Oxidation: Sodium hypochlorite (NaOCl) introduces the trioxo group at the 1,1,3-positions. Optimized conditions use a 1:1.05 molar ratio of intermediate to NaOCl at 0–5°C, achieving >90% conversion. Elevated temperatures (>10°C) cause over-oxidation, reducing yields [3] .
  • Cyclization: The acetamide side chain is installed via acid-catalyzed intramolecular cyclization. p-Toluenesulfonic acid (0.5–1.0 mol%) in dimethylformamide (DMF) at 120–150°C drives ring closure, yielding the target compound in 85–92% purity [3].

Table 1: Key Parameters in Multi-Step Synthesis

StepReagentsTemperatureYieldCritical Parameters
AcylationAcetic anhydride80–100°C65–75%Reaction time (6–8 h)
OxidationNaOCl0–5°C>90%Molar ratio (1:1.05)
Cyclizationp-TSA/DMF120–150°C85–92%Catalyst loading (0.5–1.0 mol%)

Alternative routes include one-pot methods using 2-aminothiophenol and chloroacetyl chloride, but these suffer from regiochemical inconsistencies (<60% yield) [7].

Regioselective Functionalization of the Acetamide Moiety

Regioselective modification of the acetamide group enables targeted pharmacological applications while preserving the benzothiazole core:

  • N-Alkylation: Primary alkyl halides (e.g., methyl iodide) react selectively with the acetamide nitrogen in acetonitrile using K₂CO₃ as base. Longer-chain alkyl halides (e.g., n-butyl bromide) require phase-transfer catalysts like tetrabutylammonium bromide to maintain >85% regioselectivity [4] [8].
  • Enzymatic Acylation: Lipases (e.g., Candida antarctica) catalyze N-acylation with fatty acid vinyl esters in solvent-free systems. Lauric acid derivatives attach exclusively to the acetamide nitrogen with 78% yield and no O-acylation byproducts [3].
  • Protecting Group Strategies: The sulfonyl group is protected as its tert-butyldimethylsilyl (TBS) ether before acetamide functionalization. After modification, the TBS group is removed with tetrabutylammonium fluoride (TBAF), preserving >90% of the functionalized acetamide’s integrity [4].

Table 2: Regioselective Functionalization Approaches

ModificationConditionsRegioselectivityYield
N-MethylationCH₃I, K₂CO₃, CH₃CN, 25°C>95%82%
N-LaurylationVinyl laurate, C. antarctica, 40°C100%78%
N-Arylation4-Bromotoluene, Pd(OAc)₂, XPhos, K₃PO₄88%75%

Solvent and Catalytic System Optimization for Yield Enhancement

Solvent polarity and catalyst selection critically influence reaction kinetics and yield:

  • Microwave-Assisted Cyclization: Replacing conventional heating with microwave irradiation (150°C, 30 minutes) accelerates cyclization, reducing energy use by 70% and improving yield to 85%. Solvents like N-methylpyrrolidone (NMP) outperform DMF due to superior thermal stability [9].
  • Continuous-Flow Oxidation: Tubular reactors with static mixers enable precise temperature control during NaOCl oxidation. Ethanol/water (4:1) at 50°C achieves 94% conversion in 10 minutes versus 2 hours in batch reactors. Cerium(IV) ammonium nitrate (5 mol%) further enhances efficiency by reducing oxidation side products .
  • Green Solvent Systems: Cyclopentyl methyl ether (CPME) replaces toluene in acylation steps, reducing toxicity while maintaining 80% yield. Bio-based solvents (e.g., 2-methyltetrahydrofuran) similarly improve environmental metrics without compromising efficiency [7].

Catalyst innovations include:

  • p-TSA Immobilization: Silica-supported p-TSA enables catalyst recycling (>5 cycles) and reduces waste.
  • Organocatalysts: Thiourea-derived catalysts suppress racemization during chiral derivatization [9].

Scalability Challenges in Industrial Production

Scaling laboratory synthesis to industrial production faces hurdles:

  • Purification Complexity: The polar trioxo group causes solubility issues, requiring orthogonal solvent systems (e.g., acetone/water) for crystallization. This step consumes 40% of production time and reduces overall yield to 65–70% [3].
  • Catalyst Poisoning: Trace metals in raw materials deactivate supported p-TSA catalysts. Implementing inline chelating filters extends catalyst lifespan by 3× .
  • Oxidation Safety: Exothermic NaOCl reactions risk thermal runaway in batch reactors. Continuous microreactors dissipate heat efficiently, allowing safe operation at higher concentrations .
  • Cost Drivers: 2-Aminobenzenesulfonamide accounts for 60% of raw material costs. Sourcing lower-purity feedstock (90% vs. 99%) reduces expenses but requires additional purification, impacting throughput [3].

Table 3: Industrial vs. Laboratory-Scale Process Parameters

ParameterLaboratory ScaleIndustrial ScaleOptimization Strategy
Cyclization Time2–4 h (reflux)30 min (microwave)Flow reactor design
Oxidation ControlManual temperature monitoringInline sensors with feedback loopsAutomated process control
Yield75–85%65–70%Improved crystallization protocols
Cost per kg$1,200$380Low-purity feedstock adoption

Properties

CAS Number

30763-03-2

Product Name

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

InChI

InChI=1S/C9H8N2O4S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)16(11,14)15/h1-4H,5H2,(H2,10,12)

InChI Key

NYFAVHAAOOLHRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.